molecular formula C9H6BrNO B1280202 8-Bromoquinolin-4(1H)-one CAS No. 949507-29-3

8-Bromoquinolin-4(1H)-one

Cat. No.: B1280202
CAS No.: 949507-29-3
M. Wt: 224.05 g/mol
InChI Key: HLALMUWUZUGIGR-UHFFFAOYSA-N
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Description

8-Bromoquinolin-4(1H)-one is a derivative of 8-hydroxyquinoline, a compound known for its diverse biological activities. The structure of this compound consists of a quinoline ring substituted with a bromine atom at the 8th position and a hydroxyl group at the 4th position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromoquinolin-4(1H)-one typically involves the bromination of 8-hydroxyquinoline. One common method is the reaction of 8-hydroxyquinoline with bromine in chloroform, which yields this compound . The reaction conditions must be carefully controlled to ensure the selective bromination at the 8th position.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bromine and appropriate solvents under controlled conditions to achieve high yields and purity. The reaction is typically carried out in large reactors with efficient mixing and temperature control to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 8-Bromoquinolin-4(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent and its ability to chelate metal ions, which is useful in treating metal overload disorders.

    Industry: Utilized in the development of materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 8-Bromoquinolin-4(1H)-one involves its ability to chelate metal ions, which can disrupt various biological processes. By binding to metal ions, it can inhibit the activity of metalloenzymes and interfere with metal-dependent pathways. This property is particularly useful in medicinal applications, where it can be used to target metal-dependent diseases .

Comparison with Similar Compounds

    8-Hydroxyquinoline: The parent compound, known for its broad range of biological activities.

    5,7-Dibromo-8-hydroxyquinoline: Another brominated derivative with enhanced biological activity.

    7-Morpholinomethyl-8-hydroxyquinoline: Known for its antimicrobial properties.

Uniqueness: 8-Bromoquinolin-4(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to selectively chelate metal ions and its potential as a therapeutic agent make it a valuable compound in scientific research .

Biological Activity

8-Bromoquinolin-4(1H)-one is a significant compound in medicinal chemistry, known for its diverse biological activities, including antimicrobial, anticancer, and enzyme-inhibiting properties. This article explores its mechanisms of action, relevant case studies, and research findings, providing a comprehensive overview of its biological potential.

Chemical Structure and Properties

This compound is characterized by a bromine atom at the 8th position and a hydroxyl group at the 4th position of the quinoline ring. Its molecular formula is C₉H₆BrN₁O, which contributes to its unique reactivity and biological activity. The presence of bromine enhances its electrophilic nature, making it a valuable scaffold for further chemical modifications.

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : It exhibits significant antimicrobial properties against various bacteria and fungi. The compound's ability to inhibit DNA gyrase and topoisomerase IV is crucial for its antibacterial effects, similar to other quinolone derivatives .
  • Anticancer Properties : Research indicates that this compound can modulate biochemical pathways related to cell proliferation and apoptosis. By chelating metal ions, it disrupts metal-dependent enzymatic reactions that are vital for cancer cell survival.
  • Enzyme Inhibition : The compound has been shown to inhibit specific metalloenzymes, which play essential roles in various biological processes. This inhibition can lead to reduced inflammation and altered cellular signaling pathways.

Antimicrobial Studies

Various studies have documented the antimicrobial efficacy of this compound. For instance:

  • In Vitro Studies : Tests have demonstrated that the compound effectively inhibits the growth of both Gram-positive and Gram-negative bacteria. Its MIC (minimum inhibitory concentration) values indicate potent activity against resistant strains, suggesting its potential as a therapeutic agent in treating infections .
  • Fungal Inhibition : The compound also shows antifungal activity, making it a candidate for developing treatments for fungal infections. Its mechanism involves disrupting fungal cell wall synthesis and function.

Anticancer Research

Several case studies highlight the anticancer potential of this compound:

  • Cell Line Studies : In assays using various cancer cell lines (e.g., breast cancer and leukemia), this compound has shown significant cytotoxic effects, leading to increased apoptosis rates compared to control groups.
  • Mechanistic Insights : Research has indicated that the compound affects the cell cycle by inhibiting cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression. This action leads to G0/G1 phase arrest in cancer cells.

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of structurally similar quinoline derivatives:

CompoundUnique FeaturesBiological Activity
This compound Bromine enhances reactivity; broad-spectrum activityAntimicrobial, anticancer
8-Chloroquinolin-4(1H)-one Chlorine is less reactive; lower biological activityLimited antimicrobial properties
8-Iodoquinolin-4(1H)-one Iodine's size may hinder interactionsUnique applications in imaging
8-Fluoroquinolin-4(1H)-one Fluorine enhances stability but reduces reactivityModerate biological activity

Properties

IUPAC Name

8-bromo-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO/c10-7-3-1-2-6-8(12)4-5-11-9(6)7/h1-5H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLALMUWUZUGIGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)NC=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40973385
Record name 8-Bromoquinolin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40973385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57798-00-2
Record name 8-Bromoquinolin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40973385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-BROMO-4-HYDROXYQUINOLINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A suspension of 2-bromoaniline (20.9 g) and 5-(methoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione (22.6 g) in isopropanol (240 ml) was heated to reflux for 1 hour. After cooling, the deposit was filtrated to obtain 5-((2-bromophenylamino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione (34.8 g). A suspension of the obtained 5-((2-bromophenylamino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione (10.8 g) in Dowtherm (100 ml) was heated at 210° C. for 1 hour. After cooling, hexane (100 ml) was added to the reaction solution. The deposit was filtrated to obtain 8-bromoquinolin-4(1H)-one (6.3 g). 4-Chloro-8-(4-(1-methyl-1H-pyrazol-4-yl)-1H-imidazol-1-yl)quinoline was obtained according to Example 3(2) using the obtained 8-bromoquinolin-4(1H)-one instead of compound (3a). Compound (130) was obtained as a pale yellow solid (yield based on 6 steps: 3.4%) according to Example 3(3) using 3-(tert-butylamino)-4-cyanophenylboronic acid pinacol ester instead of 4-cyano-3-(ethylamino)phenylboronic acid pinacol ester.
Quantity
10.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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